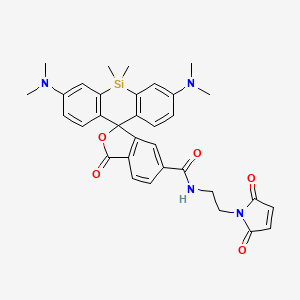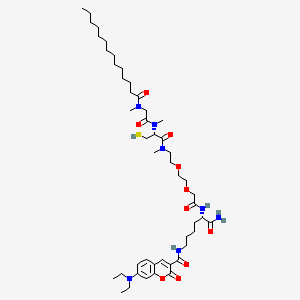
mgc(3Me)DEAC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mgc(3Me)DEAC: is a small-molecule fluorescent probe that enables the visualization of the Golgi apparatus in living cells . It is primarily used in scientific research for its ability to provide detailed imaging of cellular structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mgc(3Me)DEAC involves multiple steps, including the incorporation of specific functional groups that allow it to fluoresce under certain conditions. The detailed synthetic route is proprietary and often customized based on the specific requirements of the research .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The compound is then purified and tested for quality before being distributed for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: mgc(3Me)DEAC undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescence properties of the compound.
Reduction: This reaction can be used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products: The major products formed from these reactions are typically modified versions of this compound with altered fluorescence properties, which can be used for different imaging applications .
Applications De Recherche Scientifique
mgc(3Me)DEAC is widely used in various fields of scientific research, including:
Chemistry: For studying the properties of fluorescent probes and their interactions with other molecules.
Biology: For visualizing cellular structures, particularly the Golgi apparatus, in live cells.
Medicine: For researching cellular processes and potential diagnostic applications.
Industry: For developing new imaging technologies and improving existing ones
Mécanisme D'action
The mechanism by which mgc(3Me)DEAC exerts its effects involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence allows researchers to visualize the Golgi apparatus in living cells. The compound targets specific molecular pathways within the cell, enabling detailed imaging and analysis .
Comparaison Avec Des Composés Similaires
mgc(3Me)FDA: Another fluorescent probe used for visualizing cellular structures.
mgc(3Me)FL: A derivative of mgc(3Me)FDA that also targets the Golgi apparatus.
Uniqueness: mgc(3Me)DEAC is unique in its ability to provide high-resolution imaging of the Golgi apparatus in living cells, making it a valuable tool for researchers in various fields .
Propriétés
Formule moléculaire |
C48H79N7O10S |
|---|---|
Poids moléculaire |
946.2 g/mol |
Nom IUPAC |
N-[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]-7-(diethylamino)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C48H79N7O10S/c1-7-10-11-12-13-14-15-16-17-18-19-23-43(57)53(5)33-44(58)54(6)40(35-66)47(61)52(4)27-28-63-29-30-64-34-42(56)51-39(45(49)59)22-20-21-26-50-46(60)38-31-36-24-25-37(55(8-2)9-3)32-41(36)65-48(38)62/h24-25,31-32,39-40,66H,7-23,26-30,33-35H2,1-6H3,(H2,49,59)(H,50,60)(H,51,56)/t39-,40-/m0/s1 |
Clé InChI |
WCYGKYROCZUHDB-ZAQUEYBZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O)C(=O)N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
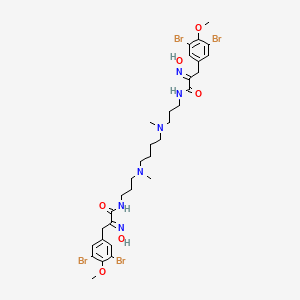

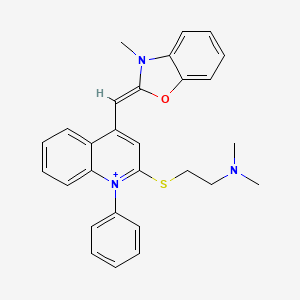
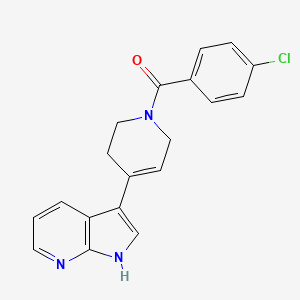

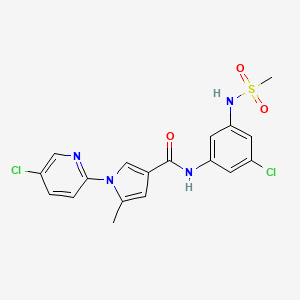
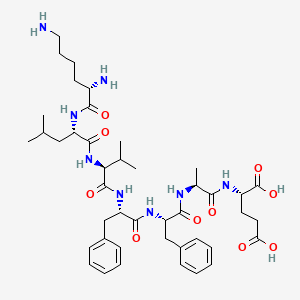
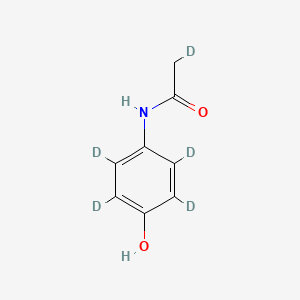

![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
